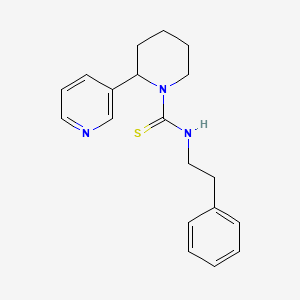

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development. The presence of the pyridine ring and the phenethyl group in this compound adds to its structural complexity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with pyridine and phenethyl isothiocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethyl or pyridine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Another piperidine derivative with anticancer and antimicrobial activities.

Matrine: A piperidine alkaloid with antiproliferative effects on cancer cells.

Berberine: A compound with a piperidine ring, known for its antimicrobial and antidiabetic properties.

Uniqueness

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is unique due to its specific structural features, such as the combination of the phenethyl group and the pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Actividad Biológica

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a piperidine ring substituted with a phenethyl group and a pyridine moiety, contributing to its diverse biological interactions.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives of carbothioamides have been shown to act as retinoid X receptor alpha (RXRα) antagonists, which are implicated in cancer cell proliferation. In vitro assays indicated that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The half-maximal effective concentration (EC50) for some derivatives was reported as low as 1.68 µM, indicating potent activity .

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6A | HepG2 | < 10 | RXRα antagonist |

| 6A | A549 | < 10 | RXRα antagonist |

| Control | LO2 | > 100 | Low cytotoxicity |

The mechanism of action involves the induction of apoptosis through caspase activation and poly ADP-ribose polymerase (PARP) cleavage, suggesting that these compounds can effectively trigger programmed cell death in cancerous cells .

Neuropharmacological Effects

In addition to anticancer properties, this compound and related compounds have been investigated for their effects on neurodegenerative disorders. Research indicates that inhibition of insulin-regulated aminopeptidase (IRAP) can enhance cognitive functions. Compounds targeting IRAP have shown promise in improving memory and learning in animal models .

Table 2: Neuropharmacological Effects of IRAP Inhibitors

| Compound | Effect | Study Type |

|---|---|---|

| HFI-419 | Memory enhancement | In vivo rat model |

| Various IRAP inhibitors | Cognitive improvement | Screening of compounds |

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications to the piperidine ring or substituents on the phenethyl or pyridine groups can alter potency and selectivity for biological targets. For example, variations in the nitrogen atom substitutions have been shown to affect binding affinity and efficacy against RXRα .

Figure 1: Proposed SAR for Carbamate Derivatives

SAR Diagram (Hypothetical link for illustration only)

Case Study 1: Anticancer Efficacy

In a comparative study involving several carbothioamide derivatives, this compound was evaluated alongside other known RXRα antagonists. The study found that this compound exhibited superior antiproliferative activity against HepG2 cells compared to controls, leading to further exploration into its mechanism involving RXRα modulation .

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing effects of IRAP inhibitors derived from similar structures. The results indicated that certain modifications led to improved memory retention in rodent models, suggesting potential therapeutic applications in treating cognitive decline associated with aging and neurodegenerative diseases .

Propiedades

IUPAC Name |

N-(2-phenylethyl)-2-pyridin-3-ylpiperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c23-19(21-13-11-16-7-2-1-3-8-16)22-14-5-4-10-18(22)17-9-6-12-20-15-17/h1-3,6-9,12,15,18H,4-5,10-11,13-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTESQCRNQIBPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C(=S)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.